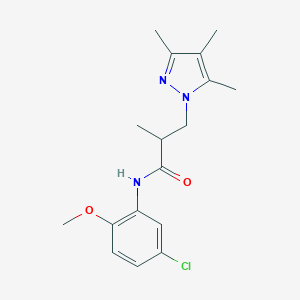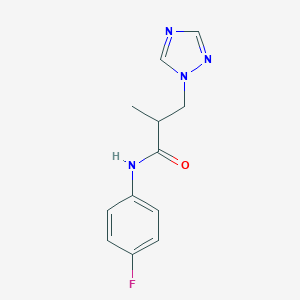![molecular formula C18H27ClN4O4S B500341 N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide CAS No. 878723-22-9](/img/structure/B500341.png)
N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in the survival and proliferation of cancer cells.
Mechanism of Action
TAK-659 is a selective inhibitor of BTK, a protein kinase that is essential for the survival and proliferation of B cells. BTK is a key mediator of the B-cell receptor signaling pathway, which is critical for the development and function of B cells. Inhibition of BTK by TAK-659 leads to the disruption of this signaling pathway, resulting in the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent antitumor activity in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the activity of other anticancer agents. TAK-659 has also been shown to have a favorable safety profile, with no significant toxicity observed in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. TAK-659 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of TAK-659 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.
Future Directions
There are several potential future directions for the development of TAK-659. One possible direction is the combination of TAK-659 with other anticancer agents, such as immune checkpoint inhibitors, to enhance its antitumor activity. Another direction is the investigation of TAK-659 in other types of cancer, such as solid tumors. Additionally, further studies are needed to optimize the dosing and administration of TAK-659 in clinical trials, and to identify biomarkers that can predict response to treatment.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with ethyl 2-bromoacetate to obtain the intermediate compound 5-chloro-2-methoxy-N-(2-oxoethyl)aniline. This intermediate is then reacted with piperazine and piperidine-4-sulfonyl chloride to obtain the final product, TAK-659. The yield of the final product is around 70%, and the purity is greater than 98%.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell lymphomas, leukemias, and solid tumors. In preclinical studies, TAK-659 has shown potent antitumor activity and has been well-tolerated in animal models. In clinical trials, TAK-659 has shown promising results in patients with relapsed or refractory B-cell malignancies.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN4O4S/c1-27-17-6-5-15(19)13-16(17)20-18(24)14-21-9-11-23(12-10-21)28(25,26)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12,14H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFFJADYAGDKDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

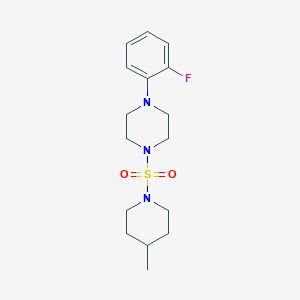

![4-(3-Chloro-2-methylphenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B500261.png)
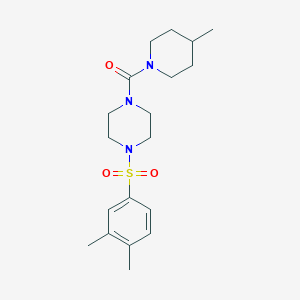
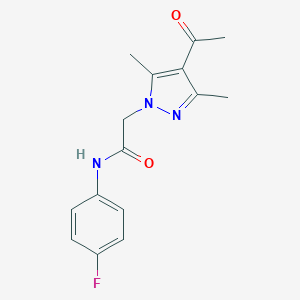

![1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane](/img/structure/B500266.png)



